2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile is a complex organic compound that features a furan ring, an oxazole ring, and a nitrile group
Preparation Methods
The synthesis of 2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxyphenoxy group: This step involves the reaction of the furan derivative with 4-methoxyphenol in the presence of a suitable base.
Formation of the oxazole ring: This can be accomplished through a cyclization reaction involving an appropriate amine and a nitrile precursor.
Final assembly: The final step involves the coupling of the furan and oxazole intermediates under suitable conditions to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Cyclization: The compound can undergo further cyclization reactions to form more complex ring systems.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions.
Scientific Research Applications
2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its unique structural features.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with interesting properties.
Biological Studies: The compound can be used as a probe to study various biological processes and pathways.
Industrial Applications: The compound can be used in the development of new industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile can be compared with other similar compounds, such as:
Furan derivatives: Compounds containing the furan ring, which may have similar reactivity and applications.
Oxazole derivatives: Compounds containing the oxazole ring, which may have similar biological and chemical properties.
Nitrile-containing compounds: Compounds containing the nitrile group, which may have similar reactivity and applications.
The uniqueness of this compound lies in its combination of these structural features, which may confer unique properties and applications.
Properties
IUPAC Name |
2-[5-[(4-methoxyphenoxy)methyl]furan-2-yl]-5-(prop-2-enylamino)-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-3-10-21-18-16(11-20)22-19(26-18)17-9-8-15(25-17)12-24-14-6-4-13(23-2)5-7-14/h3-9,21H,1,10,12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRFKUXHPVNADQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCC=C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.